molecular formula C22H14N2O2 B280683 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one

货号 B280683
分子量: 338.4 g/mol
InChI 键: UNQCBTHROKFNIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown potential in inhibiting multiple signaling pathways that are involved in cancer growth and progression.

作用机制

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one works by binding to the active site of EGFR, HER2, and HDAC, preventing them from carrying out their normal functions. This leads to the inhibition of downstream signaling pathways that are involved in cancer growth and progression. Additionally, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This further contributes to its anti-cancer activity.
Biochemical and Physiological Effects
2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth in various cancer models, including breast, lung, and prostate cancer. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has also been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

实验室实验的优点和局限性

One advantage of using 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments is its specificity for EGFR, HER2, and HDAC. This means that it can be used to study the effects of inhibiting these pathways on cancer growth and progression. Additionally, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has shown promise in sensitizing cancer cells to chemotherapy and radiation therapy, which could lead to the development of more effective cancer treatments.
One limitation of using 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one in lab experiments is its potential toxicity. While it has been shown to be well-tolerated in preclinical studies, further research is needed to determine its safety in humans. Additionally, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one may not be effective in all types of cancer, as some cancers may not rely on the signaling pathways that it inhibits.

未来方向

There are several future directions for research on 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one. One area of interest is its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine its safety and efficacy in humans, which could lead to clinical trials. Finally, there is interest in developing new analogs of 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one that may have improved potency and selectivity for specific cancer types.
Conclusion
2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one is a promising small molecule inhibitor that has shown potential in inhibiting multiple signaling pathways involved in cancer growth and progression. Its specificity for EGFR, HER2, and HDAC makes it a valuable tool for studying the effects of inhibiting these pathways on cancer cells. While further research is needed to determine its safety and efficacy in humans, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has the potential to be a valuable addition to the arsenal of cancer treatments.

合成方法

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one can be synthesized through a multistep process involving the reaction of 2-(phenylacetyl)benzoic acid with 1,2-diaminobenzene in the presence of a catalyst. The resulting intermediate is then reacted with phosgene to form the final product, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one. The synthesis process has been optimized to produce a high yield of pure 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one, which is essential for its use in scientific research.

科学研究应用

2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one has been extensively studied for its potential in cancer treatment. It has been shown to inhibit multiple signaling pathways, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). These pathways are often dysregulated in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting these pathways, 2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one can slow down or even stop cancer growth.

属性

分子式

C22H14N2O2

分子量

338.4 g/mol

IUPAC 名称

14-(2-phenylacetyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C22H14N2O2/c25-19(13-14-7-2-1-3-8-14)24-18-12-6-11-17-20(18)21(23-24)15-9-4-5-10-16(15)22(17)26/h1-12H,13H2

InChI 键

UNQCBTHROKFNIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

规范 SMILES

C1=CC=C(C=C1)CC(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。